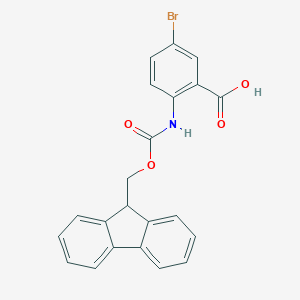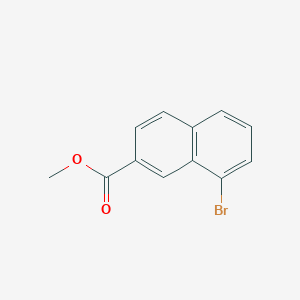
8-Bromo-2-naphthoic acid, methyl ester
Descripción general
Descripción
8-Bromo-2-naphthoic acid, methyl ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of naphthalene and is commonly used as a building block for the synthesis of other chemicals. In
Mecanismo De Acción
The mechanism of action of 8-Bromo-2-naphthoic acid, methyl ester is not well understood. However, it is believed to act as a nucleophile in organic reactions, which makes it a useful building block for the synthesis of other chemicals.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 8-Bromo-2-naphthoic acid, methyl ester. However, it is not recommended for drug usage or dosage due to its potential side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 8-Bromo-2-naphthoic acid, methyl ester in lab experiments is its high purity, which makes it a reliable building block for the synthesis of other chemicals. However, its potential side effects and limited information on its biochemical and physiological effects are some of the major limitations.
Direcciones Futuras
There are several future directions for the study of 8-Bromo-2-naphthoic acid, methyl ester. One of the most significant areas of research is the development of new and efficient synthesis methods for this compound. Another area of research is the investigation of its potential applications in the field of material science.
Conclusion:
In conclusion, 8-Bromo-2-naphthoic acid, methyl ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While there is limited information available on its biochemical and physiological effects, further research is needed to explore its potential applications in various fields of scientific research.
Aplicaciones Científicas De Investigación
8-Bromo-2-naphthoic acid, methyl ester has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of organic synthesis. It is commonly used as a building block for the synthesis of other chemicals, including pharmaceuticals, agrochemicals, and dyes.
Propiedades
Número CAS |
168901-54-0 |
|---|---|
Nombre del producto |
8-Bromo-2-naphthoic acid, methyl ester |
Fórmula molecular |
C12H9BrO2 |
Peso molecular |
265.1 g/mol |
Nombre IUPAC |
methyl 8-bromonaphthalene-2-carboxylate |
InChI |
InChI=1S/C12H9BrO2/c1-15-12(14)9-6-5-8-3-2-4-11(13)10(8)7-9/h2-7H,1H3 |
Clave InChI |
QJIIYARFYFKVQJ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=CC=C2Br)C=C1 |
SMILES canónico |
COC(=O)C1=CC2=C(C=CC=C2Br)C=C1 |
Sinónimos |
Methyl 8-broMo-2-naphthoate |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

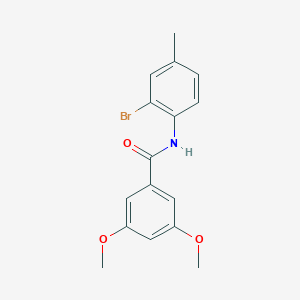
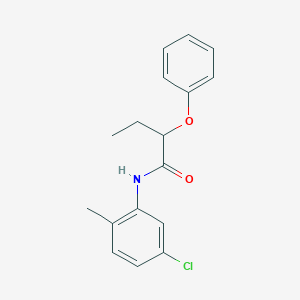
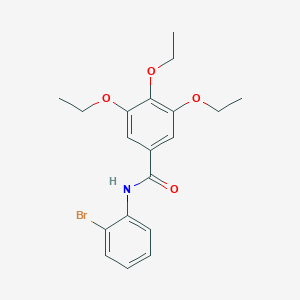
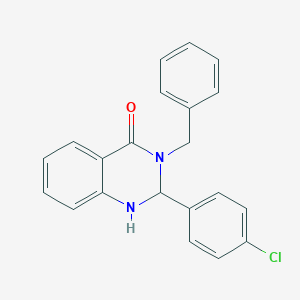
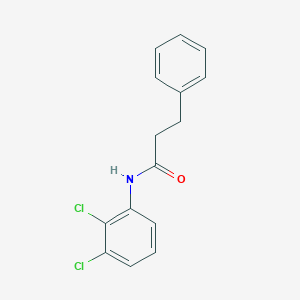
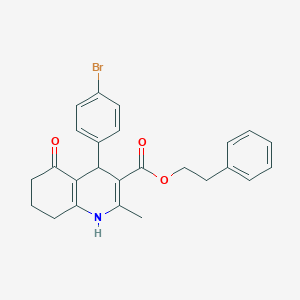
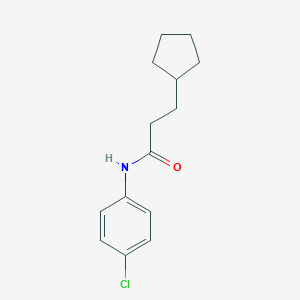
![Methyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B186012.png)
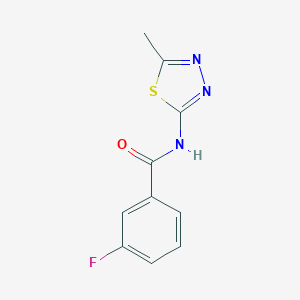
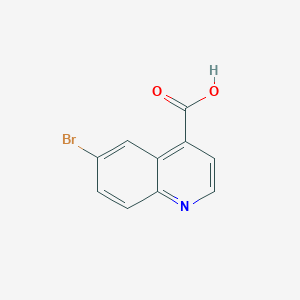
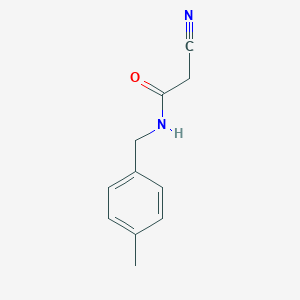
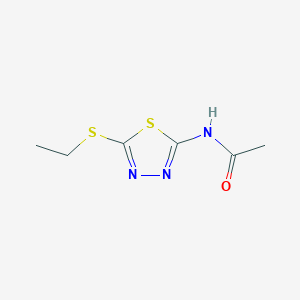
![1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one](/img/structure/B186020.png)
